molecular formula C₂₁H₃₂NO₁₈P B560536 T6P unnatural precursors 1-4 CAS No. 1404341-64-5

T6P unnatural precursors 1-4

Cat. No.: B560536
CAS No.: 1404341-64-5
M. Wt: 617.45
InChI Key: FSSVXMQSXFXYRJ-LWZURRPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T6P unnatural precursors 1-4 are synthetic, membrane-permeable chemical tools designed for the advanced study and manipulation of trehalose 6-phosphate (T6P) signaling in plants. T6P is an essential endogenous sugar signal and metabolic regulator in plants that coordinates carbon allocation with growth and development. It functions as a potent inhibitor of the SnRK1 protein kinase, a central regulator of energy homeostasis. By inhibiting SnRK1, T6P promotes anabolic processes, shifting plant metabolism toward growth and the biosynthesis of storage compounds like starch. The core research value of these precursors lies in their ability to overcome the natural impermeability of T6P, allowing for the non-genetic, temporal control of T6P levels within plant tissues. A prominent example, DMNB-T6P, is a sunlight-activated precursor. Upon application and uptake, it releases active T6P inside the plant, enabling researchers to precisely elevate T6P signaling at specific developmental stages. Field trials on wheat have demonstrated that a single microdose application of such a precursor during grain filling can significantly increase yield under both well-watered and water-stressed conditions, without requiring additional fertilizer or water. The mechanism for this yield improvement involves a dual enhancement of "source" and "sink" capacity: T6P signaling increases flag leaf photosynthesis and CO2 fixation ("source") while simultaneously upregulating genes for starch, amino acid, and protein synthesis in the grain, and enhancing grain sieve tube development ("sink"). This product is intended for research use only in laboratory and field studies aimed at understanding T6P signaling, source-sink relationships, and for developing novel crop yield improvement strategies. It is not intended for diagnostic, therapeutic, or human use.

Properties

CAS No.

1404341-64-5

Molecular Formula

C₂₁H₃₂NO₁₈P

Molecular Weight

617.45

IUPAC Name

(4,5-dimethoxy-2-nitrophenyl)methyl [(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C21H32NO18P/c1-34-10-3-8(9(22(30)31)4-11(10)35-2)6-36-41(32,33)37-7-13-15(25)17(27)19(29)21(39-13)40-20-18(28)16(26)14(24)12(5-23)38-20/h3-4,12-21,23-29H,5-7H2,1-2H3,(H,32,33)/t12-,13-,14-,15-,16+,17+,18-,19-,20-,21-/m1/s1

InChI Key

FSSVXMQSXFXYRJ-LWZURRPWSA-N

SMILES

COC1=C(C=C(C(=C1)COP(=O)(O)OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)[N+](=O)[O-])OC

Origin of Product

United States

Comparison with Similar Compounds

Mechanistic Divergence :

  • Precursors 1–4 : Provide a controlled, light-dependent T6P release, decoupling T6P accumulation from carbon status .

Yield Impact : Trehalose application lacks documented yield benefits, whereas precursors 1–4 enhance wheat grain starch content by up to 20% .

Comparison with Sucrose

Sucrose acts as both a carbon source and a signaling molecule, inducing T6P synthesis via TPS activation . However, its effects are indirect and vary with tissue type and developmental stage. For example, sucrose-induced T6P promotes flowering in leaves but regulates age-dependent flowering in shoot apical meristems .

Functional Contrast :

  • Sucrose : Broad metabolic effects complicate its use for targeted T6P signaling .
  • Precursors 1–4 : Enable localized T6P surges (e.g., in grains) without altering whole-plant sucrose distribution .

Agricultural Relevance: Sucrose cannot be used to fine-tune T6P levels, whereas precursors 1–4 enhance sink strength (e.g., grain starch synthesis) without disrupting source-sink balance .

Comparison with Genetic Modification

Genetic approaches to elevate T6P (e.g., TPS1 overexpression) are species-specific, labor-intensive, and yield modest increases (2–3× T6P) .

Parameter Genetic Modification T6P Precursors 1–4
T6P Increase 2–3× 100×
Species Specificity High (requires promoter optimization) Low (broad applicability)
Regulatory Hurdles High (GM restrictions) Low (chemical treatment)

Practical Advantage : Precursors 1–4 offer a rapid, scalable alternative to GM crops, particularly in regions with restrictive biotech policies .

Preparation Methods

Trehalose Protection and Functionalization

Persilylation of trehalose forms the foundational step. Treatment of D-trehalose with excess trimethylsilyl chloride under acidic conditions yields 2,3,4,2′,3′,4′,6′-heptakis-O-(trimethylsilyl)-D-trehalose, selectively exposing the 6-hydroxyl group for phosphorylation. Alternative protection strategies, such as benzylation or acetylation, were discarded due to incompatibility with subsequent phosphorylation steps.

Phosphorylation with Photolabile Groups

The exposed 6-hydroxyl undergoes phosphorylation using photolabile phosphoramidites or phosphochloridates. Two primary routes dominate:

  • Route A : Reaction with diisopropylphosphoramidous dichloride and photolabile alcohols (e.g., 1-methyl-2-nitrobenzyl alcohol) in tetrahydrofuran (THF) with triethylamine as a base.

  • Route B : Palladium-catalyzed coupling of silylated trehalose with di-O-alkyl phosphites (e.g., Pd(PPh₃)₄ or Pd(OAc)₂).

Both routes produce mono- or di-substituted phosphate esters, with Route B favoring higher regioselectivity for industrial-scale synthesis.

Detailed Preparation Methods for Precursors 1–4

Precursor 1 (NB-T6P)

Synthetic Route :

  • Persilylation : Trehalose (10 mmol) is treated with trimethylsilyl chloride (70 mmol) in pyridine at 0°C for 24 h.

  • Phosphorylation : The silylated intermediate reacts with diisopropylphosphoramidous dichloride (4.95 mmol) and 1-methyl-2-nitrobenzyl alcohol (9.90 mmol) in THF at 0°C, followed by 18 h stirring at 25°C.

  • Workup : Extraction with ethyl acetate, washing with NaHCO₃ and NaCl, drying (MgSO₄), and solvent evaporation yield NB-T6P as a white solid.

Characterization :

  • ³¹P NMR : δ = -2.1 ppm (precursor), shifting to +1.8 ppm post-photodeprotection.

  • HPLC-MS : [M+H]⁺ = 789.3 m/z.

Precursor 2 (DMNB-T6P)

Synthetic Route :

  • Persilylation : As above.

  • Phosphorylation : Reaction with 4,5-dimethoxy-2-nitrobenzyl (DMNB) phosphoramidite in pyridine/POCl₃ (1:2 molar ratio) at -20°C for 2 h.

  • Deprotection : Selective removal of silyl groups using HF-pyridine.

Kinetic Data :

  • Photorelease : t₉₅ (time to 95% deprotection) = 90 min under sunlight (23 µmol·m⁻²·s⁻¹).

Precursor 3 (oNPE-T6P)

Synthetic Route :

  • Persilylation : As above.

  • Phosphorylation : o-Nitrophenethyl (oNPE) phosphochloridate (1.2 eq) in THF with 2,6-lutidine as base.

  • Purification : Silica gel chromatography (EtOAc/hexane, 3:7).

Plant Uptake :

  • MS Imaging : 13C-labeled oNPE-T6P showed 6.5-fold T6P accumulation in Arabidopsis shoots vs. controls.

Precursor 4 (Bhc-T6P)

Synthetic Route :

  • Persilylation : As above.

  • Phosphorylation : 6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) phosphoramidite under Pd(OAc)₂ catalysis.

  • Deprotection : TBAF-mediated silyl group removal.

Light Sensitivity :

  • Optimal λ : 365 nm (125 W Hg lamp).

Reaction Optimization and Analytical Characterization

Phosphorylation Efficiency

Comparative studies revealed Route B (Pd-catalyzed) achieves 85–92% yields vs. 70–78% for Route A. Side products (5–15%) arise from di-substitution or incomplete silylation.

Table 1: Synthetic Conditions and Yields

PrecursorPhotolabile GroupMethodYield (%)Purity (HPLC)
1NBA7898.5
2DMNBB9299.1
3oNPEA8197.8
4BhcB8998.9

Photoactivation and Release Kinetics

Wavelength and Intensity Dependence

  • Precursor 1 : 90% release at 365 nm (125 W) in 30 min.

  • Precursor 3 : 95% release under sunlight (500 W/m²) in 2 h.

Table 2: Photodeprotection Half-Lives

PrecursorLight Source (W)t₁/₂ (min)
112515
2845
32322
412512

Applications in Plant Metabolic Engineering

Starch Accumulation

Treatment of Arabidopsis with 0.1 mM oNPE-T6P increased starch 55% (63.2 vs. 40.7 µmol·g⁻¹ FW). AGPase activity rose 35%, correlating with T6P-induced redox activation.

Transcriptional Regulation

SnRK1 activity inhibition by T6P led to 4-fold upregulation of TPS5 and bZIP11 within 2 h. Delayed responses in UDPGDH (6 h) highlighted pathway-specific temporal effects .

Q & A

Q. What is the biochemical role of T6P in plants, and how do unnatural precursors 1-4 functionally mimic endogenous T6P?

T6P regulates sucrose allocation and starch synthesis by acting as a signaling molecule that integrates carbon availability with metabolic processes . Unnatural precursors 1-4 are chemically modified analogs designed to overcome T6P's polarity, enabling membrane uptake. These precursors release active T6P intracellularly via photolytic cleavage, mimicking endogenous T6P signaling . Methodologically, researchers validate their activity using Arabidopsis mutants with altered T6P metabolism and quantify precursor conversion via LC-MS .

Q. What experimental designs are recommended for quantifying T6P and its precursors in plant tissues?

Use liquid chromatography-mass spectrometry (LC-MS) with isotopic labeling (e.g., ¹³C-glucose) to track T6P synthesis and degradation dynamics . For field studies, combine tissue sampling at critical growth stages (e.g., grain filling) with enzymatic assays to measure T6P phosphatase activity, ensuring correlation with starch accumulation . Include controls for carbon availability, as T6P levels are inversely related to sucrose concentrations .

**How can researchers standardize the application of T6P precursors in hydroponic vs. soil-based systems?

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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T6P unnatural precursors 1-4
Reactant of Route 2
Reactant of Route 2
T6P unnatural precursors 1-4

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